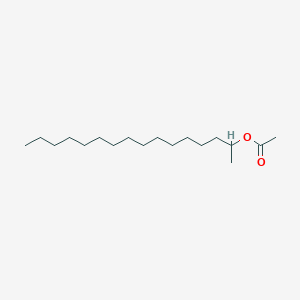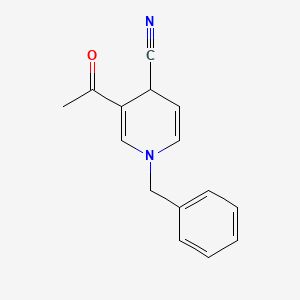
1-Bromo-2-(propan-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(propan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropyl group is substituted at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(propan-2-yl)naphthalene can be synthesized through the bromination of 2-(propan-2-yl)naphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(propan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in anhydrous ether, which can then be used for further carbon-carbon bond formation.
Organolithium Reactions: The compound can react with lithium to form organolithium intermediates, which are useful in various organic synthesis reactions.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Magnesium (Mg): Used in the formation of Grignard reagents.
Lithium (Li): Used in the formation of organolithium compounds.
Major Products Formed
Nitriles: Formed through substitution reactions with cyanide.
Grignard Reagents: Formed through reactions with magnesium.
Organolithium Compounds: Formed through reactions with lithium.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(propan-2-yl)naphthalene involves its reactivity as an aryl bromide. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the isopropyl group.
2-Bromonaphthalene: Bromine atom is at the second position instead of the first.
1-Bromo-2-propanol: Contains a hydroxyl group instead of the naphthalene ring.
Uniqueness
1-Bromo-2-(propan-2-yl)naphthalene is unique due to the presence of both a bromine atom and an isopropyl group on the naphthalene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
39071-01-7 |
|---|---|
Molekularformel |
C13H13Br |
Molekulargewicht |
249.15 g/mol |
IUPAC-Name |
1-bromo-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H13Br/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9H,1-2H3 |
InChI-Schlüssel |
RBRMJXYHTDQQTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


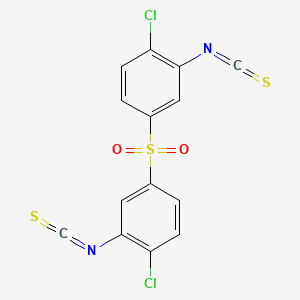
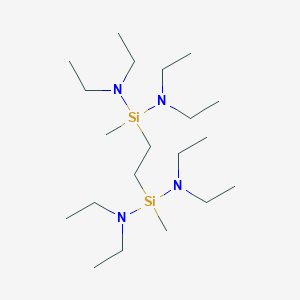
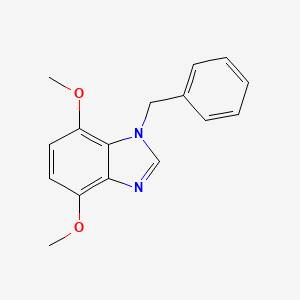
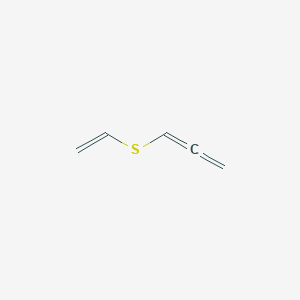
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
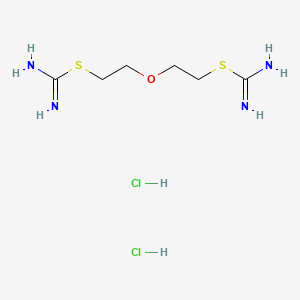

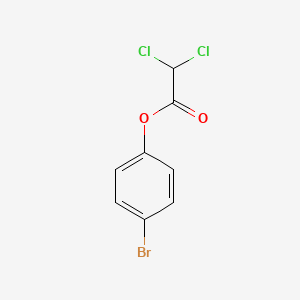
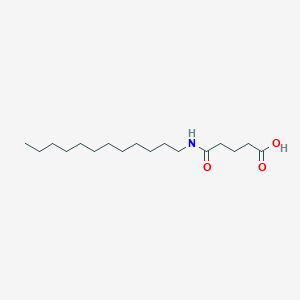

![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
